molecular formula C7H14N4OSi B12534892 4-Methyl-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine CAS No. 676608-00-7

4-Methyl-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine

Cat. No.: B12534892
CAS No.: 676608-00-7
M. Wt: 198.30 g/mol
InChI Key: RNXKVRUYLFMMJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine is a compound that features a triazine ring substituted with a methyl group, a trimethylsilyloxy group, and an amine group. The trimethylsilyloxy group is known for its chemical inertness and large molecular volume, making it useful in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine typically involves the reaction of 4-methyl-1,3,5-triazin-2-amine with a trimethylsilylating agent such as trimethylsilyl chloride. The reaction is usually carried out in the presence of a base like pyridine or triethylamine to facilitate the formation of the trimethylsilyloxy group .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Trimethylsilyl Chloride: Used for introducing the trimethylsilyloxy group.

    Pyridine or Triethylamine: Bases used to facilitate the reaction.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various derivatives with different functional groups replacing the trimethylsilyloxy group.

Scientific Research Applications

4-Methyl-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of other triazine derivatives.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Methyl-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The trimethylsilyloxy group can act as a protecting group, temporarily masking reactive sites on the molecule during chemical reactions. This allows for selective modifications and transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical properties and reactivity. Its combination of a methyl group, trimethylsilyloxy group, and amine group makes it versatile for various applications in research and industry.

Properties

CAS No.

676608-00-7

Molecular Formula

C7H14N4OSi

Molecular Weight

198.30 g/mol

IUPAC Name

4-methyl-6-trimethylsilyloxy-1,3,5-triazin-2-amine

InChI

InChI=1S/C7H14N4OSi/c1-5-9-6(8)11-7(10-5)12-13(2,3)4/h1-4H3,(H2,8,9,10,11)

InChI Key

RNXKVRUYLFMMJL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC(=N1)O[Si](C)(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.